(E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-28-21-9-2-16(3-10-21)4-11-22(26)24-20-8-7-17-12-13-25(15-19(17)14-20)23(27)18-5-6-18/h2-4,7-11,14,18H,5-6,12-13,15H2,1H3,(H,24,26)/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOSXKXGVHORPM-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic organic molecule with potential biological activities. Its structure suggests it may interact with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C23H20N2O4
- Molecular Weight : 388.423 g/mol
- IUPAC Name : this compound
This compound features a tetrahydroisoquinoline moiety which is often associated with various pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action may involve the inhibition of specific kinases or modulation of apoptotic pathways. For example, studies on related compounds have shown that they can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
Neuroprotective Effects
Some studies suggest that isoquinoline derivatives can provide neuroprotective effects. They may act by modulating neurotransmitter systems or exhibiting antioxidant properties. This could be beneficial in conditions such as neurodegenerative diseases.
| Study | Findings |
|---|---|
| Found that certain tetrahydroisoquinoline derivatives protected neuronal cells from oxidative stress. |
Antimicrobial Activity
The presence of the methylthio group in the compound may enhance its antimicrobial properties. Compounds with similar structures have been noted for their ability to inhibit bacterial growth.
| Study | Findings |
|---|---|
| Investigated the antimicrobial activity of methylthio-substituted compounds and found significant inhibition against various pathogens. |
Case Studies
-
Breast Cancer Cell Lines :
- A study evaluated the effects of various tetrahydroisoquinoline derivatives on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, indicating potential for therapeutic application in breast cancer treatment.
-
Neuroprotection in Animal Models :
- In a rat model of Parkinson's disease, administration of related isoquinoline compounds resulted in reduced neuroinflammation and improved motor function compared to control groups.
Scientific Research Applications
Biological Activities
Research indicates that (E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide exhibits several biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of acrylamide derivatives. For instance:
- Mechanism of Action : The compound may exert its effects through apoptosis induction in cancer cells and inhibition of specific signaling pathways associated with tumor growth.
- Cell Line Studies : In vitro studies have shown that this compound can inhibit proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells, with IC50 values indicating significant potency against these cell types .
Neuropharmacological Effects
The tetrahydroisoquinoline structure is known for its neuroactive properties:
- Potential as a Neuroprotective Agent : Research suggests that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis.
- Cognitive Enhancement : There is ongoing investigation into its effects on cognitive functions, potentially aiding in conditions like Alzheimer’s disease.
Case Studies and Research Findings
- Antioxidant Properties : A study evaluated related acrylamide compounds for their antioxidant capabilities using various assays (DPPH scavenging, nitric oxide scavenging). Results indicated that certain derivatives showed significant antioxidant activity comparable to established standards .
- Antimicrobial Activity : Related compounds have been tested for antimicrobial efficacy against various pathogens. The findings suggest that modifications to the acrylamide structure can enhance antibacterial properties .
- Pharmacokinetics and Toxicology : Preliminary studies on pharmacokinetics indicate favorable absorption profiles; however, detailed toxicological assessments are necessary to evaluate safety for human use.
Comparison with Similar Compounds
Core Scaffold Modifications
Compound A shares its tetrahydroisoquinoline backbone with several analogs but differs in substituents:
- Compound B (CAS 1448139-83-0): Replaces the cyclopropanecarbonyl group with a furan-2-carbonyl moiety .
- Compound C (CAS 1448139-48-7): Retains the cyclopropanecarbonyl group but substitutes the 4-(methylthio)phenyl acrylamide with a furan-3-yl group .
- Compound D (CAS 1798402-04-6): Replaces the tetrahydroisoquinoline with an indolin scaffold while retaining the cyclopropanecarbonyl and 4-(methylthio)phenyl groups .
Key Observations :
- The tetrahydroisoquinoline core in Compound A provides greater rigidity than the indolin in Compound D, which may influence target-binding precision .
Acrylamide Substituent Variations
The 4-(methylthio)phenyl group in Compound A is compared to substituents in other acrylamide derivatives:
Key Observations :
Physicochemical and Pharmacokinetic Properties
A comparative analysis of molecular weight (MW), polarity, and bioavailability predictors is summarized below:
| Compound | MW | Key Substituents | clogP* | Hydrogen Bond Acceptors (HBA) | Hydrogen Bond Donors (HBD) |
|---|---|---|---|---|---|
| A | ~418 | Cyclopropanecarbonyl, methylthio | ~3.5 | 4 | 1 |
| B | 418.5 | Furan-2-carbonyl, methylthio | ~3.2 | 5 | 1 |
| C | 336.4 | Cyclopropanecarbonyl, furan-3-yl | ~2.8 | 4 | 1 |
| E | ~320 | 4-Aminophenyl, 4-methoxyphenyl | ~2.1 | 3 | 2 |
| F | 360.4 | 3-Nitrophenyl, 4-phenoxyphenyl | ~2.8 | 6 | 1 |
*clogP values estimated using fragment-based methods.
Key Observations :
- Compound A exhibits moderate lipophilicity (clogP ~3.5), balancing solubility and permeability better than highly polar (E ) or bulky (G ) analogs.
- The methylthio group contributes to a higher clogP than oxygen-based substituents (e.g., methoxy in Compound E ), favoring passive diffusion across biological membranes .
Metabolic Stability
- The cyclopropane ring in Compound A is resistant to oxidative metabolism compared to furan rings in Compound B , which are prone to cytochrome P450-mediated oxidation .
- The methylthio group may undergo slow oxidation to sulfoxide/sulfone metabolites, offering prolonged half-life relative to rapidly metabolized groups (e.g., amino in Compound E) .
Target Engagement
- Tetrahydroisoquinoline scaffolds (as in Compound A) are associated with kinase and GPCR modulation, whereas indolin-based Compound D may favor epigenetic targets like HDACs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
